2-(5-Chloro-2-thienyl)ethanol
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Overview
Description
2-(5-Chloro-2-thienyl)ethanol is an organic compound that features a thienyl ring substituted with a chlorine atom and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)ethanol typically involves the chlorination of 2-thiophenemethanol. One common method is the reaction of 2-thiophenemethanol with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position of the thienyl ring. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-thienylethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 5-Chloro-2-thiophenecarboxaldehyde or 5-chloro-2-thiophenecarboxylic acid.
Reduction: 2-Thienylethanol.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-thienyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and the ethanol group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Thienylethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-thiophenemethanol: Similar structure but with a different functional group, leading to different chemical properties.
2-(5-Bromo-2-thienyl)ethanol: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
2-(5-Chloro-2-thienyl)ethanol is unique due to the presence of both the chlorine atom and the ethanol group, which confer distinct chemical reactivity and potential applications. The chlorine atom enhances its electrophilic character, making it more suitable for nucleophilic substitution reactions compared to its non-halogenated counterparts.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPYIDHZXPSZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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